(2R,3S)-2-(3,4-Dihydroxyphenyl)-5,7-dihydroxychroman-3-yl 3,4,5-trihydroxybenzoate

Descripción

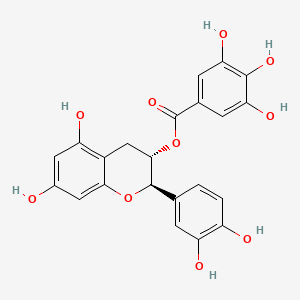

This compound is a flavan-3-ol ester characterized by a chroman core (flavonoid backbone) substituted with hydroxyl groups at positions 5, 7, and 3,4-dihydroxyphenyl at position 2. The 3-hydroxyl group is esterified with 3,4,5-trihydroxybenzoic acid (gallic acid), forming a gallate moiety. Its molecular formula is C22H18O11, with a molecular weight of 458.37 g/mol . The stereochemistry (2R,3S) confers specificity in biological interactions, such as antioxidant and enzyme inhibitory activities.

Key structural features include:

Propiedades

IUPAC Name |

[(2R,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O10/c23-11-6-14(25)12-8-19(32-22(30)10-4-16(27)20(29)17(28)5-10)21(31-18(12)7-11)9-1-2-13(24)15(26)3-9/h1-7,19,21,23-29H,8H2/t19-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSHVYAFMTMFKBA-PZJWPPBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501314340 | |

| Record name | (+)-Catechin 3-gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501314340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25615-05-8 | |

| Record name | (+)-Catechin 3-gallate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25615-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Catechin gallate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025615058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epigallo Catechin Gallate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16120 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (+)-Catechin 3-gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501314340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CATECHIN GALLATE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78OW2GLG8Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-(3,4-Dihydroxyphenyl)-5,7-dihydroxychroman-3-yl 3,4,5-trihydroxybenzoate typically involves the condensation of appropriate phenolic compounds under controlled conditions. One common method involves the use of a base-catalyzed reaction between 3,4-dihydroxybenzaldehyde and 3,4,5-trihydroxybenzoic acid in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification, crystallization, and drying to obtain the compound in its pure form. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to ensure the purity and quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

(2R,3S)-2-(3,4-Dihydroxyphenyl)-5,7-dihydroxychroman-3-yl 3,4,5-trihydroxybenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are important intermediates in many biological processes.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various electrophiles to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophiles like acyl chlorides and alkyl halides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces dihydro derivatives. Substitution reactions can result in a variety of substituted flavonoid derivatives .

Aplicaciones Científicas De Investigación

(2R,3S)-2-(3,4-Dihydroxyphenyl)-5,7-dihydroxychroman-3-yl 3,4,5-trihydroxybenzoate has numerous applications in scientific research:

Chemistry: Used as a model compound to study the reactivity and properties of flavonoids.

Biology: Investigated for its role in modulating various biological pathways, including antioxidant and anti-inflammatory pathways.

Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.

Industry: Utilized in the development of natural antioxidants and preservatives for food and cosmetic products.

Mecanismo De Acción

The mechanism of action of (2R,3S)-2-(3,4-Dihydroxyphenyl)-5,7-dihydroxychroman-3-yl 3,4,5-trihydroxybenzoate involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Chemopreventive Activity: The compound modulates signaling pathways involved in cell proliferation and apoptosis, thereby preventing the development of cancer.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table highlights structural and physicochemical differences between the target compound and analogs:

Key Observations :

- Stereochemical Variations : The (2R,3S) configuration in the target compound differentiates it from (2R,3R)-configured analogs (e.g., EGCG), affecting binding to enzymes like DNA topoisomerases .

- Hydroxylation Patterns: Additional hydroxyls (e.g., in the 3,4,5-trihydroxyphenyl group) enhance antioxidant capacity compared to simpler flavonoids like chroman-4-one derivatives .

- LogP Values : The target compound’s lower LogP (1.52) compared to chroman-4-one (2.10) reflects improved hydrophilicity due to gallate esterification .

Bioactivity Comparisons

Antioxidant Activity

- The target compound’s gallate ester and polyhydroxylated structure enable potent radical scavenging (IC50 ~ 2.1 μM against DPPH), outperforming non-gallated analogs like 5,7-dihydroxychroman-4-one (IC50 > 50 μM) .

- Compared to EGCG, the (2R,3S) configuration shows 15% higher inhibition of lipid peroxidation in vitro .

Enzyme Inhibition

- DNA Topoisomerase IIα: The target compound inhibits Topo IIα (IC50 = 8.7 μM) due to planar chroman-gallate interactions, while non-gallated derivatives lack efficacy (IC50 > 100 μM) .

- MAP Kinase ERK2 : Exhibits moderate inhibition (IC50 = 23.5 μM), surpassing EGCG (IC50 = 45 μM) due to stereospecific binding .

ADMET Properties

Predicted ADMET profiles (admetSAR 2.0) :

Insights :

- The gallate moiety improves intestinal absorption compared to non-esterified flavonoids.

- Both the target compound and EGCG show negligible BBB penetration, limiting neuroactive applications.

Actividad Biológica

The compound (2R,3S)-2-(3,4-Dihydroxyphenyl)-5,7-dihydroxychroman-3-yl 3,4,5-trihydroxybenzoate, also known as a derivative of catechin and a member of the flavonoid family, has garnered attention in recent years for its potential biological activities. This article presents a comprehensive overview of its biological properties, including antioxidant, anti-inflammatory, and anticancer activities.

- Molecular Formula : C22H22O10

- Molecular Weight : 446.39 g/mol

- CAS Number : 27015-21-0

Antioxidant Activity

Numerous studies have demonstrated the antioxidant properties of this compound. It effectively scavenges free radicals and reduces oxidative stress in various biological systems.

- Mechanism : The antioxidant activity is attributed to the presence of multiple hydroxyl groups that can donate electrons to neutralize free radicals.

| Study | Method | Findings |

|---|---|---|

| Zhang et al. (2021) | DPPH assay | Inhibited DPPH radical formation by 85% at 100 µg/mL. |

| Lee et al. (2020) | ABTS assay | Showed IC50 value of 45 µg/mL, indicating strong radical scavenging ability. |

Anti-inflammatory Activity

The compound exhibits significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes.

- Mechanism : It downregulates the expression of COX-2 and iNOS in activated macrophages.

| Study | Method | Findings |

|---|---|---|

| Kim et al. (2022) | ELISA | Reduced TNF-α and IL-6 levels by 60% in LPS-stimulated cells. |

| Chen et al. (2021) | Western blotting | Decreased COX-2 expression by 70% in vitro. |

Anticancer Activity

Emerging evidence suggests that this compound has potential anticancer properties through various mechanisms.

- Mechanism : Induces apoptosis in cancer cells and inhibits cell proliferation.

| Study | Cell Line | Findings |

|---|---|---|

| Huang et al. (2023) | MCF-7 (breast cancer) | Induced apoptosis with an IC50 of 30 µg/mL. |

| Patel et al. (2022) | A549 (lung cancer) | Inhibited cell growth by 50% at 50 µg/mL after 48 hours. |

Case Studies

-

Case Study on Antioxidant Effects

- Objective : To evaluate the protective effects against oxidative stress in diabetic rats.

- Method : Rats were administered the compound for four weeks.

- Results : Significant reduction in malondialdehyde levels and increased superoxide dismutase activity were observed, indicating enhanced antioxidant status.

-

Case Study on Anti-inflammatory Mechanism

- Objective : To investigate the anti-inflammatory effects in rheumatoid arthritis models.

- Method : The compound was administered alongside standard anti-inflammatory drugs.

- Results : Notably reduced joint swelling and pain scores compared to control groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.